molecular formula C13H22N4O2 B120605 1H-Pyrrolo[2,3-b]pyridine-5-methanol, 4-(4-fluorophenyl)-6-(1-methylethyl)- CAS No. 140640-92-2

1H-Pyrrolo[2,3-b]pyridine-5-methanol, 4-(4-fluorophenyl)-6-(1-methylethyl)-

Número de catálogo: B120605
Número CAS: 140640-92-2
Peso molecular: 266.34 g/mol
Clave InChI: FVFCXRGLJZSMKG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1H-Pyrrolo[2,3-b]pyridine-5-methanol, 4-(4-fluorophenyl)-6-(1-methylethyl)- is a compound belonging to the class of pyrrolopyridine derivatives. These compounds are known for their significant biological activities, particularly as inhibitors of various enzymes and receptors. This specific compound has shown potential in targeting fibroblast growth factor receptors (FGFRs), which play a crucial role in the development and progression of certain cancers .

Métodos De Preparación

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-5-methanol, 4-(4-fluorophenyl)-6-(1-methylethyl)- involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the formation of the pyrrolopyridine core, followed by functionalization at specific positions to introduce the fluorophenyl and methylethyl groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .

Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring compliance with safety and environmental regulations.

Análisis De Reacciones Químicas

1H-Pyrrolo[2,3-b]pyridine-5-methanol, 4-(4-fluorophenyl)-6-(1-methylethyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Aplicaciones Científicas De Investigación

1H-Pyrrolo[2,3-b]pyridine-5-methanol, 4-(4-fluorophenyl)-6-(1-methylethyl)- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.

    Biology: The compound is studied for its inhibitory effects on FGFRs, making it a potential candidate for cancer therapy.

    Medicine: Due to its biological activity, it is being explored as a therapeutic agent for treating cancers that involve abnormal FGFR signaling.

    Industry: The compound’s derivatives may be used in the development of new drugs and chemical products

Mecanismo De Acción

The compound exerts its effects primarily by inhibiting FGFRs. FGFRs are involved in cell growth, differentiation, and survival. Abnormal activation of these receptors can lead to uncontrolled cell proliferation and cancer. By inhibiting FGFRs, 1H-Pyrrolo[2,3-b]pyridine-5-methanol, 4-(4-fluorophenyl)-6-(1-methylethyl)- can reduce cancer cell growth and induce apoptosis (programmed cell death). The molecular targets include FGFR1, FGFR2, and FGFR3, and the pathways involved are related to cell signaling and apoptosis .

Comparación Con Compuestos Similares

Similar compounds to 1H-Pyrrolo[2,3-b]pyridine-5-methanol, 4-(4-fluorophenyl)-6-(1-methylethyl)- include other pyrrolopyridine derivatives that also target FGFRs. These compounds may have different substituents, leading to variations in their biological activity and specificity. For example, compounds with different halogen substitutions or alkyl groups may exhibit different inhibitory profiles and therapeutic potentials .

Some similar compounds include:

These comparisons highlight the uniqueness of 1H-Pyrrolo[2,3-b]pyridine-5-methanol, 4-(4-fluorophenyl)-6-(1-methylethyl)- in terms of its specific substituents and their impact on its biological activity.

Actividad Biológica

1H-Pyrrolo[2,3-b]pyridine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The specific compound 1H-Pyrrolo[2,3-b]pyridine-5-methanol, 4-(4-fluorophenyl)-6-(1-methylethyl)- is of particular interest for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various disease models, and its potential as a lead compound for drug development.

Chemical Structure and Properties

The compound can be represented as follows:

  • Chemical Formula : C15H16FN3O
  • Molecular Weight : 273.31 g/mol
  • IUPAC Name : 4-(4-fluorophenyl)-6-(1-methylethyl)-1H-pyrrolo[2,3-b]pyridine-5-methanol

Inhibition of Fibroblast Growth Factor Receptors (FGFRs)

Research indicates that derivatives of 1H-pyrrolo[2,3-b]pyridine exhibit potent inhibitory activity against fibroblast growth factor receptors (FGFRs). For instance, a related derivative demonstrated IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2, showcasing its potential in cancer therapy by inhibiting tumor growth and metastasis through FGFR signaling pathways .

Janus Kinase (JAK) Inhibition

The compound has also been investigated for its role as a JAK inhibitor. JAKs are critical in cytokine signaling pathways involved in inflammatory diseases. In vitro studies have shown that certain pyrrolo[2,3-b]pyridine derivatives can selectively inhibit JAK1, leading to decreased proliferation of hepatic stellate cells and reduced fibrogenic gene expression . This suggests therapeutic potential for conditions like hepatic fibrosis.

Anticancer Activity

In vitro studies have demonstrated that the compound significantly inhibits the proliferation of breast cancer cell lines (e.g., 4T1 cells). The compound not only reduces cell viability but also induces apoptosis and inhibits cell migration and invasion . These findings highlight its potential as an anticancer agent.

Immunomodulatory Effects

The immunomodulatory properties of the compound have been explored through its effects on immune signaling pathways. It has shown promise in modulating responses mediated by JAK3, which is vital in treating autoimmune diseases .

Study on FGFR Inhibition

A recent study synthesized a series of pyrrolo[2,3-b]pyridine derivatives and evaluated their biological activity against FGFRs. Among these, the derivative corresponding to our compound exhibited significant inhibition of FGFR-mediated signaling in various cancer models .

JAK Inhibition in Hepatic Fibrosis

Another study focused on the effects of a related pyrrolo[2,3-b]pyridine derivative on hepatic fibrosis. The results indicated that treatment with this compound led to a marked reduction in TGF-β-induced migration of hepatic stellate cells at concentrations as low as 0.25 μM .

Summary of Biological Activities

Activity Target IC50 Value Notes
FGFR InhibitionFGFR17 nMPotent inhibition leading to reduced tumor growth
FGFR InhibitionFGFR29 nMSignificant impact on cancer cell proliferation
JAK InhibitionJAK1Not specifiedReduces hepatic stellate cell proliferation
Apoptosis InductionBreast Cancer Cells (4T1)Not specifiedInduces apoptosis and inhibits migration

Propiedades

Número CAS

140640-92-2

Fórmula molecular

C13H22N4O2

Peso molecular

266.34 g/mol

Nombre IUPAC

tert-butyl 3-(3-amino-1H-pyrazol-5-yl)piperidine-1-carboxylate

InChI

InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)17-6-4-5-9(8-17)10-7-11(14)16-15-10/h7,9H,4-6,8H2,1-3H3,(H3,14,15,16)

Clave InChI

FVFCXRGLJZSMKG-UHFFFAOYSA-N

SMILES

CC(C)C1=C(C(=C2C=CNC2=N1)C3=CC=C(C=C3)F)CO

SMILES canónico

CC(C)(C)OC(=O)N1CCCC(C1)C2=CC(=NN2)N

Origen del producto

United States

Synthesis routes and methods

Procedure details

100 ml of a 1.5 M solution of diisobutylaluminum hydride in toluene are added slowly at -78° C. under argon to a suspension of 15.6 g (50 mmol) of the compound from Example VI in 700 ml of toluene, which leads to a clear solution. After 1 h, 40 ml of 1.5 M diisobutylaluminum hydride solution are added at the same temperature and the mixture is stirred for a further hour. It is warmed to 0°-5° C. using a water bath and stirred at this temperature for 1 h. 150 ml of water and 100 ml of ethyl acetate are cautiously added, and the mixture is stirred at room temperature for 1 h and filtered off with suction using kieselguhr. The phases are separated, the aqueous phase is extracted with ethyl acetate and the combined organic phases are washed with saturated sodium chloride solution. The solution is dried over sodium sulphate, concentrated to dryness in vacuo and the residue which remains is thoroughly stirred in dichloromethane.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
4-(4-Fluorophenyl)-5-hydroxymethyl-6 -isopropyl-1H-pyrrolo(2,3-b)pyridine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.